Ferumoxytol

Description

Properties

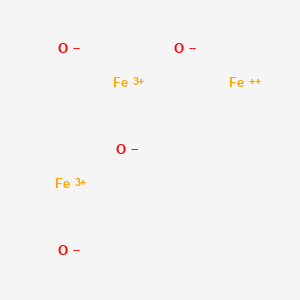

IUPAC Name |

iron(2+);iron(3+);oxygen(2-) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Fe.4O/q+2;2*+3;4*-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTFXARWRTYJXII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[Fe+2].[Fe+3].[Fe+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Density |

1.04 | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 692 | |

| Record name | Ferumoxides | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Black powder | |

CAS No. |

119683-68-0, 722492-56-0, 1317-61-9 | |

| Record name | Ferumoxides [USAN:USP:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119683680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferumoxytol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06215 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FERROSOFERRIC OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM0M87F357 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FERUMOXIDES NON-STOICHIOMETRIC MAGNETITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6N3J05W84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ferumoxides | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ferumoxytol Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of ferumoxytol, an intravenously administered iron oxide nanoparticle approved for the treatment of iron deficiency anemia. This document details various synthesis methodologies, in-depth characterization protocols, and the underlying biological interactions of these nanoparticles. The information is curated to assist researchers and professionals in the fields of drug development, materials science, and nanomedicine.

Introduction to this compound

This compound is a superparamagnetic iron oxide nanoparticle formulation. It consists of a crystalline iron oxide core, primarily magnetite (Fe₃O₄) or maghemite (γ-Fe₂O₃), coated with a polyglucose sorbitol carboxymethylether shell.[1][2] This carbohydrate coating provides colloidal stability and minimizes the immediate release of free iron into the bloodstream.[3] The unique physicochemical and magnetic properties of this compound have led to its exploration beyond its primary clinical indication, including applications as a contrast agent in magnetic resonance imaging (MRI).[1][4]

Synthesis of this compound Nanoparticles

The synthesis of this compound nanoparticles is critical in determining their final physicochemical properties and subsequent in vivo behavior. Several methods have been developed, with the co-precipitation technique being the most common.

Co-precipitation Method

This is the most widely used method for synthesizing iron oxide nanoparticles. It involves the precipitation of ferrous (Fe²⁺) and ferric (Fe³⁺) salts from an aqueous solution by the addition of a base.

Experimental Protocol:

-

Precursor Solution Preparation: Prepare an aqueous solution of ferric chloride (FeCl₃) and ferrous chloride (FeCl₂) in a 2:1 molar ratio.

-

Coating Agent Addition: Add the polyglucose sorbitol carboxymethylether coating agent to the iron salt solution with vigorous stirring.

-

Precipitation: Slowly add a base, such as ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH), to the mixture until a pH of 9-11 is reached. This will induce the formation of a black precipitate of iron oxide nanoparticles.

-

Heating and Aging: Heat the suspension to 80-90°C and maintain this temperature for 1-2 hours to promote crystal growth and stabilization.

-

Purification: Cool the suspension to room temperature. The nanoparticles are then purified by dialysis or diafiltration to remove unreacted precursors and byproducts.

-

Sterilization: The final product is sterilized by filtration.

Hydrocooling and Magnetically Internal Heating Co-precipitation

This advanced method offers improved control over nanoparticle properties, resulting in higher magnetization.

Experimental Protocol:

-

Initial Mixing: Mix aqueous solutions of ferrous chloride and ferric chloride with the polyglucose sorbitol carboxymethylether coating agent at room temperature.

-

Hydrocooling: Cool the mixture in an ice bath under a nitrogen atmosphere.

-

Magnetic Internal Heating: While maintaining the cooled external environment, apply an alternating magnetic field to the solution. This induces internal heating of the forming magnetic nanoparticles, promoting more uniform crystal growth.

-

Controlled Temperature Ramp: Gradually increase the power of the alternating magnetic field to slowly raise the internal temperature of the solution to around 80°C.

-

Oxidation and Aging: Introduce air into the reaction to facilitate the oxidation of the nanoparticle core, followed by a period of aging at an elevated temperature.

-

Purification: The resulting this compound nanoparticles are purified using dialysis and ultrafiltration.

Synthesis Induced by Alternating-Current Magnetic Field

This method utilizes an alternating-current magnetic field (ACMF) to drive the heating of the reaction, leading to nanoparticles with a more uniform size distribution and improved magnetic properties.

Experimental Protocol:

-

Precursor and Coating Solution: Prepare a solution containing ferric chloride, ferrous chloride, and the polyglucose sorbitol carboxymethylether.

-

Base Addition: Add a base, such as ammonium hydroxide, to initiate the co-precipitation.

-

ACMF-Induced Heating: Immediately apply an alternating-current magnetic field to the reaction mixture. The magnetic nanoparticles will generate heat in response to the field, driving the reaction temperature to a set point (e.g., 80°C).

-

Reaction and Oxidation: Maintain the temperature for a specified duration under a nitrogen atmosphere, followed by bubbling air through the solution to oxidize the iron oxide core.

-

Purification: Cool the solution and purify the synthesized this compound nanoparticles via dialysis and ultrafiltration.

Synthesis Workflow Diagram

References

Ferumoxytol: A Comprehensive Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physicochemical properties of ferumoxytol, a superparamagnetic iron oxide nanoparticle. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals utilizing this compound in various research applications, including its use as an MRI contrast agent and in nanomedicine research.

Core Physicochemical Properties

This compound is a colloidal iron oxide nanoparticle suspension coated with a carbohydrate shell. This composition is critical to its stability, biocompatibility, and pharmacokinetic profile.

Composition and Structure

This compound consists of a superparamagnetic iron oxide core, primarily maghemite (γ-Fe₂O₃), which is coated with polyglucose sorbitol carboxymethylether.[1][2][3] This carbohydrate shell isolates the iron core from the surrounding environment, minimizing the release of free iron and contributing to its safety profile.[2][4] The iron oxide core is crystalline, and its structure has been confirmed by techniques such as Mössbauer spectroscopy and X-ray diffraction.

Quantitative Physicochemical Data

The key quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Weight | 731 - 750 kDa | |

| Iron Core Diameter | ~7 nm | |

| Hydrodynamic Diameter | 17 - 31 nm | |

| Zeta Potential | -24.4 to -40 mV | |

| Osmolality | 270 - 330 mOsm/kg (Isotonic) | |

| pH | 6.0 - 8.0 |

Magnetic and Relaxivity Properties

This compound's utility as an MRI contrast agent stems from its superparamagnetic nature. These properties are quantified by its magnetic susceptibility and relaxivity values.

Magnetic Properties

This compound is classified as an ultrasmall superparamagnetic iron oxide (USPIO) nanoparticle. This means that it exhibits magnetic properties only in the presence of an external magnetic field and does not retain any magnetism once the field is removed. This characteristic is crucial for its application in MRI. The magnetic moment of the nanoparticles has been studied using techniques like AC susceptibility.

Relaxivity Data

The efficiency of an MRI contrast agent is determined by its ability to shorten the T1 and T2 relaxation times of water protons. These are expressed as r1 and r2 relaxivities, respectively. The relaxivity of this compound has been measured in various media and at different magnetic field strengths.

| Medium | Magnetic Field Strength (T) | r1 Relaxivity (s⁻¹mM⁻¹) | r2 Relaxivity (s⁻¹mM⁻¹) | r2* Relaxivity (s⁻¹mM⁻¹) | References |

| Saline | 1.5 | 19.9 ± 2.3 | 60.8 ± 3.8 | 60.4 ± 4.7 | |

| Saline | 3.0 | 10.0 ± 0.3 | 62.3 ± 3.7 | 57.0 ± 4.7 | |

| Human Plasma | 1.5 | 19.0 ± 1.7 | 64.9 ± 1.8 | 64.4 ± 2.5 | |

| Human Plasma | 3.0 | 9.5 ± 0.2 | 65.2 ± 1.8 | 55.7 ± 4.4 |

Experimental Protocols

This section provides an overview of the methodologies used to characterize the physicochemical properties of this compound.

Particle Size and Distribution: Dynamic Light Scattering (DLS)

Objective: To determine the hydrodynamic diameter and size distribution of this compound nanoparticles in solution.

Methodology:

-

Sample Preparation: Dilute the this compound solution to an appropriate concentration (e.g., 1 mg Fe/mL) in deionized water or a suitable buffer like phosphate-buffered saline (PBS). Ensure the pH is controlled and recorded.

-

Instrument Setup: Use a dynamic light scattering instrument (e.g., Malvern Zetasizer Nano). Set the temperature to be controlled, typically at 25°C or 37°C.

-

Measurement: Place the diluted sample in a cuvette and insert it into the instrument. The instrument directs a laser beam through the sample, and the scattered light is detected at a specific angle (e.g., 173°).

-

Data Analysis: The fluctuations in the scattered light intensity are analyzed using a correlator to generate a correlation function. From this, the diffusion coefficient of the nanoparticles is calculated. The Stokes-Einstein equation is then used to determine the hydrodynamic diameter. The size distribution is typically reported as the Z-average and the polydispersity index (PDI).

Morphology and Core Size: Transmission Electron Microscopy (TEM)

Objective: To visualize the morphology and measure the diameter of the iron oxide core of this compound nanoparticles.

Methodology:

-

Sample Preparation: A dilute suspension of this compound is prepared in a suitable solvent (e.g., water).

-

Grid Preparation: A small drop of the nanoparticle suspension is placed on a carbon-coated copper grid. The excess liquid is wicked away with filter paper, and the grid is allowed to air dry.

-

Imaging: The grid is placed in a transmission electron microscope. An electron beam is transmitted through the sample, and the resulting image is captured.

-

Data Analysis: The images are analyzed to determine the shape and size of the iron oxide cores. The diameters of a statistically significant number of individual nanoparticles are measured to obtain an average core size and size distribution.

Magnetic Properties: Vibrating Sample Magnetometry (VSM)

Objective: To measure the magnetic properties of this compound, such as saturation magnetization and coercivity.

Methodology:

-

Sample Preparation: A known amount of the this compound sample (either in liquid or dried powder form) is placed in a sample holder.

-

Measurement: The sample is placed in a uniform magnetic field generated by an electromagnet. The sample is then vibrated at a constant frequency. This vibration induces a voltage in a set of pickup coils, which is proportional to the magnetic moment of the sample.

-

Data Analysis: The magnetic moment is measured as the external magnetic field is varied, generating a hysteresis loop. From this loop, key magnetic parameters like saturation magnetization (the maximum magnetic moment) and coercivity (the magnetic field required to bring the magnetization to zero) can be determined. For superparamagnetic materials like this compound, the coercivity at room temperature should be close to zero.

Crystalline Structure: X-Ray Diffraction (XRD)

Objective: To determine the crystalline structure and phase of the iron oxide core of this compound.

Methodology:

-

Sample Preparation: A powdered sample of this compound is prepared by drying the colloidal solution.

-

Measurement: The powdered sample is placed in the XRD instrument. A beam of X-rays is directed at the sample, and the diffracted X-rays are detected at various angles.

-

Data Analysis: The resulting diffraction pattern, a plot of X-ray intensity versus the diffraction angle (2θ), is analyzed. The positions and intensities of the diffraction peaks are compared to standard diffraction patterns of known iron oxide phases (e.g., magnetite, maghemite) to identify the crystalline structure. The crystallite size can also be estimated from the broadening of the diffraction peaks using the Scherrer equation.

Relaxivity Measurement: Magnetic Resonance Imaging (MRI)

Objective: To determine the r1 and r2 relaxivities of this compound.

Methodology:

-

Sample Preparation: Prepare a series of this compound dilutions with known concentrations in a relevant medium (e.g., saline, plasma, or whole blood).

-

MRI Acquisition: Place the samples in an MRI scanner. To measure r1, acquire data using an inversion recovery sequence with multiple inversion times. To measure r2, use a multi-echo spin-echo sequence. To measure r2*, a multi-echo gradient-echo sequence is employed.

-

Data Analysis: For each concentration, calculate the relaxation rates R1 (1/T1) and R2 (1/T2). Plot R1 and R2 as a function of the this compound concentration. The slope of the linear fit of these plots gives the r1 and r2 relaxivities, respectively.

Biological Interactions and Signaling Pathways

This compound is primarily taken up by macrophages of the reticuloendothelial system (RES) in the liver, spleen, and bone marrow. This uptake can influence macrophage function.

Macrophage Polarization

Studies have shown that this compound can induce the polarization of macrophages towards a pro-inflammatory M1 phenotype. This process is associated with an increased production of reactive oxygen species (ROS) and the activation of the NF-κB signaling pathway. This immunomodulatory property is an active area of research for potential therapeutic applications in oncology.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the physicochemical characterization of this compound.

This compound-Induced Macrophage M1 Polarization Signaling Pathway

Caption: Signaling pathway of this compound-induced M1 macrophage polarization.

References

- 1. Physicochemical Characterization of this compound, Heparin and Protamine Nanocomplexes for improved magnetic labeling of stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stem Cell-Macrophage Interactions with this compound and this compound-derived Nanoparticles - Advanced Science News [advancedsciencenews.com]

- 3. arcjournals.org [arcjournals.org]

- 4. cds.ismrm.org [cds.ismrm.org]

Biocompatibility and In Vitro Toxicity of Ferumoxytol Nanoparticles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferumoxytol is an intravenous iron oxide nanoparticle formulation approved by the U.S. Food and Drug Administration (FDA) for the treatment of iron deficiency anemia in adult patients with chronic kidney disease.[1][2] It is a superparamagnetic iron oxide nanoparticle (SPION) coated with a polyglucose sorbitol carboxymethylether, which contributes to its biocompatibility and prolonged circulation time.[1][3] Beyond its approved indication, this compound is increasingly utilized off-label as a contrast agent in magnetic resonance imaging (MRI) and is being explored for a range of other biomedical applications, including drug delivery, immunotherapy, and anti-biofilm treatments.[4] This expanded application profile necessitates a thorough understanding of its biocompatibility and in vitro toxicity. This guide provides a detailed overview of the current knowledge on the in vitro interactions of this compound with biological systems, with a focus on cytotoxicity, genotoxicity, and inflammatory responses.

Biocompatibility Profile

This compound is generally considered to have a good safety and biocompatibility profile, which is supported by its clinical approval and use. The carboxymethyl-dextran coating of the nanoparticle plays a crucial role in its biocompatibility, preventing aggregation and reducing immediate recognition by the immune system. Its utility in cell tracking studies, where it is used to label and monitor cells like stem cells and macrophages via MRI, further attests to its suitability for biological applications.

In Vitro Toxicity Assessment

Cytotoxicity

Direct cytotoxicity of this compound has been evaluated across various cell types. Studies have shown that at clinically relevant concentrations, this compound does not exhibit direct cytotoxic effects. For instance, incubation of several malignant and non-malignant cell types with this compound at concentrations up to 3 mg Fe/mL for 24 hours did not result in significant cell death as measured by caspase-3/7 activity. However, at very high concentrations, some level of cytotoxicity can be observed. In a study on glioblastoma cells, the internalization of this compound was shown to enhance the toxicity of pharmacological ascorbate, suggesting a context-dependent effect on cell viability.

| Cell Line/Type | This compound Concentration | Incubation Time | Assay | Result | Reference |

| MMTV PyMT-derived mammary carcinoma cells | Up to 12 mg Fe/mL | 24 hours | Caspase-3/7 activity | No significant change in caspase-3 expression | |

| Various malignant and non-malignant cells | 3 mg Fe/mL | 24 hours | Caspase-3/7 activity | No direct cytotoxic effects | |

| Human Monocytes (THP-1) | 30 µg Fe/mL | 24 hours | Not specified | Not specified, used for cytokine assessment | |

| U87 glioblastoma cells | Not specified | Not specified | Clonogenic survival | Enhanced toxicity of ascorbate | |

| Human bone marrow mononuclear cells | Not specified | Not specified | MTS assay | Increased uptake with modifications |

Genotoxicity

The potential for nanoparticles to induce DNA damage is a critical aspect of their safety assessment. While direct studies on the genotoxicity of this compound are not extensively detailed in the provided search results, the standard methodologies for assessing nanoparticle-induced DNA damage are well-established. The Comet assay, or single-cell gel electrophoresis, is a widely used and sensitive method for detecting DNA strand breaks caused by various agents, including nanoparticles. The principle of the assay is that damaged DNA fragments migrate out of the cell nucleus under an electric field, forming a "comet" shape, with the tail length and intensity correlating with the extent of DNA damage.

Inflammatory Response

This compound has been shown to interact with immune cells, particularly macrophages, and can modulate their phenotype. Macrophages exposed to this compound in vitro have been observed to polarize towards a pro-inflammatory M1 phenotype. This is characterized by the increased expression of M1-related markers like TNF-α and CD86, and a decrease in M2-related markers such as CD206 and IL-10. This immunomodulatory property is being investigated for its therapeutic potential in cancer, where M1 macrophages can contribute to anti-tumor immunity.

| Cell Type | This compound Concentration | Incubation Time | Cytokine/Marker Measured | Result | Reference |

| Macrophages | Not specified | Not specified | TNF-α (M1 marker) | Significantly increased production | |

| Macrophages | Not specified | Not specified | IL-10 (M2 marker) | No significant production | |

| Macrophages | Not specified | Not specified | CD86 (M1 marker) | Upregulated | |

| Macrophages | Not specified | Not specified | CD206 (M2 marker) | Significantly decreased | |

| Human Macrophages (from THP-1) | 30 µg Fe/mL | 24 hours | Various cytokines | Modulated cytokine expression |

Experimental Protocols

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), yielding purple formazan crystals that are insoluble in aqueous solutions. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium

-

96-well plates

-

Nanoparticle suspension at various concentrations

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Remove the culture medium and replace it with fresh medium containing various concentrations of this compound nanoparticles. Include untreated cells as a negative control.

-

Incubate the cells for the desired period (e.g., 24 hours).

-

After incubation, remove the medium containing the nanoparticles.

-

Add MTT solution to each well (typically 10-20 µL of a 5 mg/mL stock) and incubate for 2-4 hours at 37°C.

-

After incubation with MTT, add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Calculate cell viability as a percentage of the untreated control.

Comet Assay (Alkaline Single Cell Gel Electrophoresis)

The comet assay is a sensitive technique for quantifying DNA damage in individual cells.

Materials:

-

Microscope slides pre-coated with normal melting point agarose

-

Low melting point agarose

-

Lysis solution (high salt and detergent)

-

Alkaline electrophoresis buffer (pH > 13)

-

Neutralization buffer

-

DNA staining dye (e.g., SYBR Green)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Expose cells to this compound nanoparticles at various concentrations for a defined period (e.g., 3 to 24 hours).

-

Harvest the cells and resuspend them in low melting point agarose at 37°C.

-

Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.

-

Immerse the slides in cold lysis solution for at least 1 hour to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

-

Place the slides in an electrophoresis tank filled with alkaline buffer for a period of unwinding to denature the DNA.

-

Apply an electric field to the slides. Damaged DNA (containing strand breaks) will migrate from the nucleus towards the anode, forming the "comet tail".

-

After electrophoresis, neutralize the slides and stain the DNA with a fluorescent dye.

-

Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software, which typically measures parameters like tail length, tail intensity, and tail moment.

Cytokine ELISA (Enzyme-Linked Immunosorbent Assay)

A sandwich ELISA is commonly used to quantify the concentration of specific cytokines in cell culture supernatants.

Materials:

-

96-well ELISA plates

-

Capture antibody (specific for the cytokine of interest)

-

Detection antibody (biotinylated, specific for the cytokine)

-

Recombinant cytokine standard

-

Streptavidin-HRP (Horseradish Peroxidase)

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent/blocking buffer

Procedure:

-

Coat the wells of a 96-well plate with the capture antibody diluted in a binding solution and incubate overnight at 4°C.

-

Wash the plate to remove unbound antibody and then block the remaining protein-binding sites in the wells with a blocking buffer for at least 1 hour.

-

Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard.

-

Add the standards and the cell culture supernatants (samples) to the wells and incubate for a specified time (e.g., 2 hours at room temperature).

-

Wash the plate to remove unbound substances.

-

Add the biotinylated detection antibody to each well and incubate.

-

Wash the plate and then add Streptavidin-HRP to each well and incubate.

-

Wash the plate again and add the TMB substrate. A color change will develop in proportion to the amount of cytokine present.

-

Stop the reaction with a stop solution, which will change the color from blue to yellow.

-

Read the absorbance of each well at 450 nm using a microplate reader.

-

Plot the standard curve and determine the concentration of the cytokine in the samples.

Signaling Pathways and Mechanisms

Cellular Uptake

The uptake of this compound by macrophages is primarily mediated by scavenger receptors, specifically SR-AI/II. This receptor-mediated endocytosis is a key step in the cellular processing of these nanoparticles.

Caption: Uptake of this compound by macrophages via scavenger receptors.

Macrophage-Mediated Cytotoxicity

This compound can induce a pro-inflammatory M1 phenotype in macrophages. In the context of cancer, these M1 macrophages can exert cytotoxic effects on tumor cells. This is thought to occur through the production of reactive oxygen species (ROS), such as hydrogen peroxide and hydroxyl radicals. The iron within the this compound nanoparticles can catalyze the conversion of hydrogen peroxide into highly reactive hydroxyl radicals via the Fenton reaction, leading to oxidative stress and apoptosis in adjacent cancer cells.

Caption: this compound-induced macrophage-mediated cancer cell cytotoxicity.

General Experimental Workflow

The in vitro assessment of this compound's toxicity typically follows a standardized workflow, from cell culture preparation to data analysis.

Caption: General experimental workflow for in vitro toxicity testing.

Conclusion

This compound nanoparticles exhibit a favorable biocompatibility profile, largely attributed to their protective carboxymethyldextran coating. In vitro studies indicate a lack of direct cytotoxicity at clinically relevant concentrations. However, this compound is not inert; it actively engages with the biological environment, notably by inducing a pro-inflammatory M1 phenotype in macrophages. This immunomodulatory effect, coupled with the iron core's ability to catalyze ROS production, presents both therapeutic opportunities, such as in cancer immunotherapy, and considerations for safety assessment. A comprehensive evaluation using standardized in vitro toxicity assays, including those for cytotoxicity, genotoxicity, and inflammatory response, is essential for the continued development and safe application of this compound in its expanding range of biomedical uses.

References

- 1. Repurposing this compound: Diagnostic and therapeutic applications of an FDA-approved nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physicochemical Characterization of this compound, Heparin and Protamine Nanocomplexes for improved magnetic labeling of stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Feraheme (this compound) Is Recognized by Proinflammatory and Anti-inflammatory Macrophages via Scavenger Receptor Type AI/II - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Uptake Mechanisms of Ferumoxytol in Cancer Cells: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferumoxytol, an iron oxide nanoparticle approved for the treatment of iron-deficiency anemia, has garnered significant attention for its off-label potential in oncology. Its interactions within the tumor microenvironment are complex, involving both indirect and direct mechanisms that contribute to its anti-cancer effects. This technical guide provides a comprehensive overview of the cellular uptake mechanisms of this compound in the context of cancer therapy. The primary focus is on the well-documented uptake by tumor-associated macrophages (TAMs) and the subsequent indirect impact on cancer cells, followed by an exploration of the evidence for direct internalization by cancer cells. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the core biological pathways and workflows.

Primary Mechanism: Indirect Anti-Cancer Effect via Macrophage Uptake

The predominant mechanism of this compound's anti-tumor activity is indirect, mediated by its preferential uptake by tumor-associated macrophages (TAMs).[1][2][3] Studies have shown that this compound is efficiently phagocytosed by TAMs, while its uptake by malignant epithelial cells is significantly lower.[3] This selective internalization by TAMs is a critical first step in a cascade of events that ultimately leads to cancer cell death.

Macrophage Polarization

Upon internalization, this compound induces a phenotypic shift in TAMs from an anti-inflammatory, pro-tumoral M2 phenotype to a pro-inflammatory, anti-tumoral M1 phenotype.[4] This repolarization is characterized by the upregulation of M1-related markers such as TNFα and CD86, and the downregulation of M2-related markers like CD206 and IL-10.

Induction of Cancer Cell Apoptosis via Reactive Oxygen Species (ROS)

The polarized M1 macrophages release a barrage of cytotoxic agents, most notably reactive oxygen species (ROS), into the tumor microenvironment. This compound enhances the production of hydrogen peroxide and hydroxyl radicals by these macrophages. These ROS, generated in close proximity to cancer cells, induce oxidative stress that triggers apoptosis, a form of programmed cell death. This process is evidenced by increased caspase-3 activity in cancer cells co-cultured with this compound-treated macrophages. The iron within this compound is thought to catalyze the conversion of hydrogen peroxide to the highly toxic hydroxyl radicals via the Fenton reaction, amplifying the cytotoxic effect.

Signaling Pathway for Macrophage-Mediated Cytotoxicity

The signaling cascade initiated by this compound uptake in TAMs leading to cancer cell death is a key aspect of its therapeutic potential.

Direct Uptake by Cancer Cells

While the primary anti-cancer activity of this compound is macrophage-mediated, evidence suggests that direct uptake by cancer cells can occur, albeit at a much lower level. This direct internalization may hold therapeutic significance, particularly for enhancing the efficacy of other treatments. For instance, facilitating this compound uptake into glioblastoma cells has been shown to improve the cytotoxicity of pharmacological ascorbate.

Potential Endocytic Pathways

The specific mechanisms for direct this compound uptake by cancer cells are not as well-defined as for macrophages. However, based on the general principles of nanoparticle internalization, several endocytic pathways are likely involved. These include:

-

Clathrin-Mediated Endocytosis (CME): A common pathway for the uptake of nanoparticles.

-

Caveolae-Mediated Endocytosis (CvME): Involves flask-shaped invaginations of the plasma membrane.

-

Macropinocytosis: A less specific process involving the engulfment of large amounts of extracellular fluid and particles.

The involvement of these pathways can be influenced by the specific cancer cell type and the expression levels of relevant receptors and proteins.

Role of Scavenger Receptors

Scavenger receptors, particularly SR-A1, are implicated in the uptake of anionic nanoparticles by phagocytic cells. While primarily associated with macrophages, some scavenger receptors are also expressed on cancer cells and could potentially mediate the direct, though limited, uptake of this compound. However, direct evidence linking specific scavenger receptors to this compound uptake in cancer cells is currently limited.

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on this compound's interaction with cancer cells and macrophages.

Table 1: In Vitro Effects of this compound on Macrophages and Cancer Cells

| Parameter | Cell Type(s) | This compound Concentration | Observation | Reference |

| H₂O₂ Production | Co-culture of MMTV-PyMT cancer cells and macrophages | 2.73 mg/mL | 11-fold increase compared to co-culture alone | |

| Hydroxyl Radical Production | Co-culture of MMTV-PyMT cancer cells and macrophages | 2.73 mg/mL | 16-fold increase compared to co-culture alone | |

| Cancer Cell Apoptosis | Co-culture of MMTV-PyMT cancer cells and macrophages | 2.73 mg/mL | Significantly increased caspase-3 expression | |

| Direct Cytotoxicity | MMTV-PyMT cancer cells | Up to 12 mg/mL | No significant change in caspase-3 expression | |

| TNF-α Production | Co-culture of cancer cells and macrophages | 2.73 mg/mL | Significantly increased production | |

| Iron Uptake | Mesenchymal Stem Cells (MSCs) | 100 µg/mL | ~4.01-4.66 pg/cell |

Table 2: In Vivo this compound Uptake in Tumors

| Animal Model | This compound Dose | Time Point | Peak Tumor Iron Concentration | Reference |

| Triple-Negative Breast Cancer (Mouse) | 5 mg/kg IV | 42 hours | ~70 µM | |

| Advanced Solid Tumors (Human) | Not specified | 24 hours | Median: 34.5 µg/mL |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning this compound uptake and its effects.

Protocol: In Vitro Co-culture of Macrophages and Cancer Cells

This protocol is designed to assess the indirect effect of this compound-treated macrophages on cancer cell viability.

Objective: To determine if this compound-activated macrophages induce apoptosis in cancer cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Cancer cell line of interest (e.g., B16F10 melanoma, MMTV-PyMT breast cancer)

-

Transwell inserts (0.4 µm pore size) for 6-well plates

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound solution

-

Apoptosis detection kit (e.g., Caspase-3 activity assay)

Workflow:

References

- 1. mdpi.com [mdpi.com]

- 2. Repurposing this compound as a Breast Cancer-Associated Macrophage Tracer with Five-Dimensional Quantitative [Fe]MRI of SPION Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Iron oxide nanoparticles inhibit tumour growth by inducing pro-inflammatory macrophage polarization in tumour tissues - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Biodistribution and Clearance of Ferumoxytol in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferumoxytol, an ultrasmall superparamagnetic iron oxide (USPIO) nanoparticle, is a carbohydrate-coated iron oxide formulation approved by the U.S. Food and Drug Administration (FDA) for the treatment of iron deficiency anemia in patients with chronic kidney disease.[1][2][3][4] Beyond its therapeutic application, this compound's unique physicochemical properties make it a valuable contrast agent for magnetic resonance imaging (MRI), particularly for assessing vascular pathologies and inflammation.[5] This technical guide provides an in-depth overview of the in vivo biodistribution and clearance of this compound in various animal models, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological and experimental processes.

This compound nanoparticles consist of a superparamagnetic iron oxide core coated with a polyglucose sorbitol carboxymethyl ether shell. This carbohydrate coating is designed to minimize immunological sensitivity and prevent the rapid release of bioactive iron into the plasma. The overall hydrodynamic diameter of this compound ranges from 17 to 31 nm.

Biodistribution of this compound

Following intravenous administration, this compound nanoparticles are primarily cleared from circulation by the mononuclear phagocyte system (MPS), previously known as the reticuloendothelial system (RES). This results in significant accumulation in organs rich in macrophages, such as the liver, spleen, and bone marrow.

Quantitative Biodistribution Data

The following tables summarize quantitative data on the biodistribution of this compound in various animal models. These values are typically determined through techniques such as MRI relaxometry (R2*), positron emission tomography (PET) with radiolabeled this compound, and ex vivo tissue iron quantification.

| Animal Model | Organ | Dose | Time Post-Injection | Iron Concentration/Uptake | Reference |

| Mouse | Liver | 5 mg/kg | 24 hours | 11% of injected dose | |

| Mouse | Tumor (subcutaneous PC3) | 5 mg/kg | 24 hours | <0.1% of injected dose | |

| Mouse (Breast Cancer Model) | Tumor | 5 mg/kg | 42 hours (peak) | ~70 µM | |

| Rat | Liver | 40 mg/kg (cumulative) | 24 hours after last dose | Not specified, but significant accumulation | |

| Rat | Spleen | Not Specified | Not Specified | Significant accumulation | |

| Rat | Lymph Nodes | Not Specified | Not Specified | Significant accumulation |

Note: The biodistribution can be influenced by factors such as the animal's health status, the presence of inflammation or tumors, and the specific experimental conditions.

Clearance of this compound

The clearance of this compound from the body follows a multi-step process involving cellular uptake, metabolic breakdown, and subsequent iron utilization or excretion.

Pharmacokinetic Parameters

The plasma half-life of this compound varies across species. In humans, it has a relatively long intravascular half-life of approximately 14-21 hours. In animal models, the half-life is generally shorter.

| Animal Model | Plasma Half-life | Reference |

| Human | ~12-21 hours | |

| Rat | ~80 minutes | |

| Mouse | ~45 minutes |

Cellular and Metabolic Clearance

The primary mechanism of this compound clearance from the bloodstream is uptake by macrophages of the MPS. Once internalized, the nanoparticles are trafficked to lysosomes.

Caption: Cellular uptake and metabolic pathway of this compound.

Within the lysosomes, the carboxymethyldextran coating is cleaved by dextranases. The iron core is then incorporated into the body's natural iron stores and can be utilized for processes like hemoglobin synthesis. The cleaved carbohydrate coating is primarily excreted through the kidneys and feces.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of biodistribution and clearance studies. Below are generalized protocols based on common practices cited in the literature.

Animal Models and this compound Administration

-

Animal Models: Common models include mice (e.g., BALB/cJ, C57BL/6J) and rats. The choice of model often depends on the specific research question, such as studying inflammation or cancer.

-

Administration Route: this compound is administered intravenously (IV), typically via the tail vein in rodents.

-

Dosage: Dosages in animal studies vary, often ranging from 3 to 7 mg Fe/kg for imaging applications. For therapeutic studies in animal models of anemia or cancer, higher doses may be used.

In Vivo Imaging and Quantification

Magnetic resonance imaging is a primary tool for the non-invasive assessment of this compound biodistribution.

-

MRI Technique: T2-weighted imaging and R2 mapping are sensitive to the magnetic properties of this compound and are used to quantify its concentration in tissues.

-

Imaging Protocol:

-

Baseline Scan: An MRI scan is performed before this compound administration to establish baseline tissue relaxation values.

-

This compound Injection: The specified dose of this compound is injected intravenously.

-

Post-Contrast Scans: A series of MRI scans are acquired at various time points post-injection (e.g., 1, 2, 4, 7, and 30 days) to track the dynamic changes in tissue iron content.

-

Ex Vivo Biodistribution Analysis

Ex vivo analysis provides a more direct quantification of iron content in specific tissues.

Caption: Experimental workflow for ex vivo biodistribution analysis.

-

Sample Collection: At predetermined time points after this compound administration, animals are euthanized, and organs of interest (e.g., liver, spleen, kidneys, tumor) are harvested.

-

Iron Quantification:

-

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS): These are highly sensitive techniques for quantifying the total iron content in homogenized tissue samples.

-

Prussian Blue Staining: This histological stain is used to visualize iron deposits in tissue sections, providing a qualitative or semi-quantitative assessment of this compound localization at a cellular level.

-

Conclusion

The in vivo biodistribution and clearance of this compound in animal models are predominantly governed by its uptake by the mononuclear phagocyte system. The nanoparticle's carbohydrate coating ensures a controlled release of iron, which is then integrated into the body's natural iron metabolism pathways. Understanding these processes is critical for both the therapeutic application of this compound in treating iron deficiency anemia and its off-label use as an MRI contrast agent for diagnostic imaging. The experimental protocols outlined in this guide provide a framework for conducting robust and reproducible studies to further elucidate the in vivo behavior of this compound and other iron oxide nanoparticles.

References

- 1. Repurposing this compound: Diagnostic and therapeutic applications of an FDA-approved nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound administration does not alter infarct volume or the inflammatory response to stroke in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound-Enhanced Magnetic Resonance Imaging in Late-Stage CKD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound-Enhanced Magnetic Resonance Imaging in Late-Stage CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current and Potential Imaging Applications of this compound for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]

The Magnetic Core of Innovation: An In-depth Technical Guide to Ferumoxytol for MRI Contrast Enhancement

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fundamental magnetic properties of ferumoxytol, an ultrasmall superparamagnetic iron oxide (USPIO) nanoparticle, and its application as a versatile MRI contrast agent. This document provides a comprehensive overview of its physicochemical characteristics, relaxivity, and the experimental methodologies used for its evaluation, tailored for professionals in research and drug development.

Core Magnetic and Physicochemical Properties of this compound

This compound's efficacy as an MRI contrast agent is rooted in its unique superparamagnetic properties and nanoparticle structure. It consists of a crystalline iron oxide core, primarily magnetite (Fe₃O₄), coated with a polyglucose sorbitol carboxymethyl ether. This composition results in a particle with a long intravascular half-life and distinct behavior in magnetic fields, enabling both T1- and T2/T2*-weighted imaging.

Quantitative Data Summary

The following tables summarize the key quantitative magnetic and physical properties of this compound, compiled from various studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Core Material | Non-stoichiometric Magnetite (Fe₃O₄) | [1][2] |

| Coating | Polyglucose sorbitol carboxymethylether | [3] |

| Mean Colloidal Particle Size | 17-31 nm in diameter | [3][4] |

| Iron Oxide Core Diameter | ~7 nm | |

| Molecular Weight | ~731 kDa | |

| Surface Charge | Neutral | |

| Intravascular Half-life | ~14.5 - 21 hours |

Table 2: Relaxivity of this compound in Different Media at 37°C

| Magnetic Field Strength | Medium | r1 Relaxivity (s⁻¹mM⁻¹) | r2 Relaxivity (s⁻¹mM⁻¹) | r2* Relaxivity (s⁻¹mM⁻¹) | References |

| 1.5 T | Saline | 19.9 ± 2.3 | 60.8 ± 3.8 | 60.4 ± 4.7 | |

| Plasma | 19.0 ± 1.7 | 64.9 ± 1.8 | 64.4 ± 2.5 | ||

| Blood | Nonlinear | Nonlinear | Nonlinear | ||

| 3.0 T | Saline | 10.0 ± 0.3 | 62.3 ± 3.7 | 57.0 ± 4.7 | |

| Plasma | 9.5 ± 0.2 | 65.2 ± 1.8 | 55.7 ± 4.4 | ||

| Blood | Nonlinear | Nonlinear | Nonlinear |

Experimental Protocols for Characterization

The determination of this compound's magnetic properties involves specific and controlled experimental setups. Below are detailed methodologies for key experiments.

Measurement of Relaxivity (r1, r2, and r2*)

This protocol describes the in vitro measurement of this compound's relaxivity in various media.

Objective: To determine the longitudinal (r1), transverse (r2), and effective transverse (r2*) relaxivities of this compound at clinical MRI field strengths (1.5T and 3.0T).

Materials:

-

This compound (Feraheme®)

-

Saline (0.9% NaCl)

-

Human plasma

-

Human whole blood

-

30 mL sample tubes

-

MR-compatible water bath

-

1.5T and 3.0T clinical MRI scanners with appropriate coils (e.g., phased array torso coil)

Procedure:

-

Sample Preparation:

-

Prepare a series of dilutions of this compound in saline, human plasma, and human whole blood. Concentrations typically range from 0.26 mM to 4.2 mM.

-

Transfer the dilutions into 30 mL sample tubes and seal them.

-

Place the sample tubes in an MR-compatible water bath and allow them to equilibrate to 37°C for at least 20 minutes before imaging.

-

-

MRI Acquisition:

-

Place the water bath with the samples inside the MRI scanner.

-

R1 Measurement: Acquire data using a 2D Fast Spin-Echo (FSE) inversion recovery sequence with multiple, logarithmically spaced inversion times.

-

R2 Measurement: Acquire data using a 2D Spin-Echo (SE) sequence with multiple echo times.

-

R2* Measurement: Acquire data using a 3D multi-echo spoiled Gradient-Recalled Echo (GRE) chemical shift-encoded sequence.

-

-

Data Analysis:

-

Generate R1, R2, and R2* maps from the acquired MRI data using appropriate software (e.g., MATLAB).

-

For each dilution in saline and plasma, plot the relaxation rates (R1, R2, R2*) as a function of this compound concentration.

-

Perform a linear regression on the data for saline and plasma. The slope of the regression line represents the relaxivity (r1, r2, or r2*).

-

For dilutions in whole blood, the relationship between relaxation rates and concentration is nonlinear. Therefore, a second-order polynomial regression is performed to characterize this relationship.

-

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key processes related to this compound's application in MRI.

Cellular Uptake and Processing of this compound

This compound is primarily cleared from the bloodstream by the mononuclear phagocyte system (MPS), also known as the reticuloendothelial system (RES).

Caption: Cellular uptake and metabolic pathway of this compound within the reticuloendothelial system.

Experimental Workflow for In Vivo this compound-Enhanced MRI

This diagram outlines a typical workflow for an in vivo MRI study using this compound for contrast enhancement, for instance, in the context of neuroinflammation or tumor imaging.

Caption: A generalized workflow for in vivo MRI studies utilizing this compound as a contrast agent.

Relationship between this compound Properties and MRI Contrast

This diagram illustrates the logical relationship between the intrinsic properties of this compound and the resulting MRI contrast enhancement.

Caption: The relationship between this compound's properties and its effects in MRI applications.

References

Preclinical Pharmacokinetics and Pharmacodynamics of Ferumoxytol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferumoxytol is a superparamagnetic iron oxide nanoparticle coated with a carbohydrate shell, approved for the treatment of iron deficiency anemia (IDA).[1][2][3] Its unique physicochemical properties not only make it an effective iron replacement therapy but also enable its use as a diagnostic agent in magnetic resonance imaging (MRI).[4][5] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key data from various animal models. Understanding the preclinical profile of this compound is crucial for designing and interpreting non-clinical safety and efficacy studies, and for informing clinical development strategies.

Pharmacokinetics

The preclinical pharmacokinetic profile of this compound has been evaluated in several animal species, including mice, rats, and dogs. A consistent finding across species is a dose-dependent pharmacokinetic profile.

Pharmacokinetic Parameters

Detailed quantitative pharmacokinetic parameters for this compound in preclinical species are not extensively available in a consolidated format in the public domain. However, reports from regulatory submissions and research articles provide some insights into its behavior in animals. It has been noted that the pharmacokinetic parameters observed in nonclinical studies were similar to those seen in early clinical Phase 1 studies.

| Animal Model | Dose | Key Findings |

| Mouse | 7 mg/kg | Intravascular half-life of approximately 45 minutes. |

| Rat | 20 mg/kg | Intravascular half-life of approximately 80 minutes. Only 0.5% of circulating mononuclear cells were positive for iron two hours after intravenous injection. |

| Rat & Dog | Not Specified | Plasma concentrations of ⁵⁹Fe-labeled this compound nanoparticles and ¹⁴C-labeled carbohydrate coating showed a rapid decrease after administration. |

Biodistribution

Following intravenous administration, this compound is primarily distributed to the organs of the reticuloendothelial system (RES), also known as the mononuclear phagocyte system (MPS).

-

Primary Sites of Accumulation : Studies using radiolabeled this compound (⁵⁹Fe) in rats and dogs have shown that the highest concentrations of the iron nanoparticle are found in the liver, spleen, and central lymph node pool.

-

Cellular Uptake : this compound is taken up by macrophages within these tissues.

-

Iron Incorporation : The iron from this compound is eventually incorporated into red blood cells (RBCs). In rats, the administered radiolabeled iron was predominantly found in the RBC fraction by day 11.

-

Excretion : The iron component of this compound is minimally excreted via renal pathways. The carbohydrate coating, however, is significantly excreted in both urine and feces, with a 92% recovery of the ¹⁴C label by day 84 in rats and dogs.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the correction of iron deficiency anemia by providing a source of iron for erythropoiesis.

Efficacy in a Preclinical Model of Iron Deficiency Anemia

A study in a rat model of diet-induced iron deficiency anemia demonstrated the efficacy of this compound in restoring hematological parameters.

| Parameter | Control Group | Anemic Group (before treatment) | Anemic Group (after single 30 mg/kg IV dose of this compound) |

| Hemoglobin (g/dL) | 13.2 | 5.1 | 11.2 |

| Red Blood Cells | Normal | Reduced | Near Normal |

| Hematocrit | Normal | Reduced | Near Normal |

| Serum Iron | Normal | Reduced | Near Normal |

| Iron Binding Capacity | Normal | Increased | Near Normal |

*Data from a study in rats with diet-induced anemia.

Mechanism of Action and Signaling Pathways

This compound's mechanism of action involves its uptake by macrophages and the subsequent processing of its iron core. This process not only replenishes iron stores but also modulates macrophage phenotype.

Macrophage Uptake and Polarization

This compound nanoparticles are recognized and internalized by macrophages, primarily through scavenger receptors. This uptake can induce a shift in macrophage polarization towards a pro-inflammatory M1 phenotype. This M1 polarization is associated with an anti-tumor response.

Signaling Pathway

The induction of M1 macrophage polarization by this compound involves the activation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Experimental Protocols

This section provides an overview of the methodologies used in key preclinical studies of this compound. The level of detail is based on publicly available information.

Animal Models

-

Species : Preclinical studies have been conducted in mice, rats, dogs, rabbits, and non-human primates.

-

Iron Deficiency Anemia Model (Rat) :

-

Induction : Anemia is induced by feeding the animals an iron-deficient diet.

-

Confirmation of Anemia : Anemia is confirmed by measuring baseline hemoglobin (Hb) levels, which are significantly lower than in control animals (e.g., 5.1 g/dL vs. 13.2 g/dL).

-

Drug Administration

-

Route : Intravenous (IV) injection is the standard route of administration for this compound in preclinical studies.

-

Vehicle : this compound is typically administered as supplied or diluted in a suitable vehicle like saline.

-

Dose : Doses in preclinical studies have ranged from therapeutic doses for anemia correction (e.g., 30 mg/kg in rats) to lower doses for imaging applications (e.g., 7 mg/kg in mice).

Sample Collection and Processing for Pharmacokinetic Analysis

-

Blood Sampling :

-

Blood samples are collected at various time points post-administration.

-

In rodents, blood can be collected via tail vein, saphenous vein, or terminal cardiac puncture.

-

Anticoagulants such as heparin or EDTA are used to prevent clotting.

-

-

Plasma Preparation :

-

Blood samples are centrifuged to separate plasma.

-

Plasma is then stored frozen (e.g., at -80°C) until analysis.

-

Analytical Methods for this compound Quantification

-

Method : The concentration of this compound in plasma is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically by measuring the spin-lattice relaxation time (T1). The magnetic resonance relaxation rates (1/T1) of plasma are proportional to the plasma concentration of the superparamagnetic iron oxide in this compound.

-

Instrumentation : A nuclear magnetic resonance (NMR) spectrometer (e.g., a Brucker PC-120 or a Brucker Minispec) can be used.

Pharmacodynamic Assessments

-

Hematology : Standard hematology analyzers are used to measure hemoglobin, hematocrit, and red blood cell counts.

-

Iron Status : Serum iron and total iron-binding capacity are measured using colorimetric assays.

-

Macrophage Polarization :

-

Flow Cytometry : To identify M1 macrophages, cells can be stained for surface markers such as CD80 and CD86, and intracellular markers like iNOS.

-

Western Blot : Activation of the NF-κB pathway can be assessed by detecting the phosphorylated forms of IKK and p65 subunits of NF-κB.

-

-

Histology :

-

Tissue Preparation : Tissues (e.g., liver, spleen, lymph nodes) are fixed in formalin, embedded in paraffin, and sectioned.

-

Iron Staining : Prussian blue staining is used to visualize iron deposits within the tissues.

-

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. The Story of this compound: Synthesis Production, Current Clinical Applications, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a silver lining in the treatment of anemia of chronic kidney disease or another dark cloud? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-tumor macrophages activated by this compound combined or surface-functionalized with the TLR3 agonist poly (I : C) promote melanoma regression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluating the theranostic potential of this compound when combined with radiotherapy in a mammary dual tumor mouse model - PMC [pmc.ncbi.nlm.nih.gov]

Ferumoxytol's Core-Shell Architecture: A Technical Deep Dive into its Influence on Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of ferumoxytol's core-shell structure in dictating its interactions with biological systems. This compound, an intravenously administered iron supplement, is a complex nanoparticle with a superparamagnetic iron oxide core encapsulated within a carbohydrate shell. This unique architecture not only governs its physicochemical properties but also profoundly influences its efficacy and safety profile through specific biological interactions. This document provides a comprehensive overview of its structural characteristics, the methods for their characterization, and the subsequent biological sequelae, including cellular uptake, protein corona formation, and immunomodulatory effects.

Physicochemical Properties of this compound

The biological behavior of this compound is intrinsically linked to its physicochemical characteristics. The superparamagnetic iron oxide core, primarily composed of magnetite (Fe₃O₄), is responsible for its magnetic properties, which are leveraged in magnetic resonance imaging (MRI).[1] The hydrophilic carboxymethyl-dextran shell provides colloidal stability, prevents aggregation, and shields the iron core from immediate interaction with the biological milieu.[1] This shell structure is a key determinant of its pharmacokinetic profile and biological interactions.

A summary of the key quantitative physicochemical properties of this compound is presented in Table 1 for easy comparison.

| Property | Value | Method of Determination | Reference(s) |

| Core Composition | Magnetite (Fe₃O₄) | X-ray Diffraction (XRD) | [1] |

| Core Diameter | ~7 nm | Transmission Electron Microscopy (TEM) | [1] |

| Hydrodynamic Diameter | 17 - 31 nm | Dynamic Light Scattering (DLS) | [1] |

| Shell Thickness | ~1.7 nm | Negative Staining TEM | |

| Molecular Weight | ~731 kDa | Gel Permeation Chromatography (GPC) | |

| Zeta Potential (in water/saline) | -24.4 to -40 mV | Dynamic Light Scattering (DLS) | |

| Zeta Potential (in human serum) | -5.87 ± 0.45 mV | Dynamic Light Scattering (DLS) | |

| r1 Relaxivity (1.5T, in plasma) | 19.0 ± 1.7 s⁻¹mM⁻¹ | Magnetic Resonance Relaxometry | |

| r2 Relaxivity (1.5T, in plasma) | 64.9 ± 2.3 s⁻¹mM⁻¹ | Magnetic Resonance Relaxometry | |

| r1 Relaxivity (3.0T, in plasma) | 9.5 ± 0.2 s⁻¹mM⁻¹ | Magnetic Resonance Relaxometry | |

| r2 Relaxivity (3.0T, in plasma) | 65.2 ± 1.8 s⁻¹mM⁻¹ | Magnetic Resonance Relaxometry |

Experimental Protocols for Characterization

Accurate characterization of this compound's physicochemical properties is paramount for understanding its biological interactions. The following sections detail the methodologies for key experiments.

Transmission Electron Microscopy (TEM) for Core Size and Morphology

Objective: To visualize the iron oxide core and determine its size, size distribution, and morphology.

Methodology:

-

Sample Preparation: A dilute aqueous suspension of this compound is prepared. A small drop of the suspension is placed onto a carbon-coated copper grid.

-

Staining (Optional, for shell visualization): For visualizing the carbohydrate shell, negative staining with an electron-dense stain (e.g., uranyl acetate) can be performed.

-

Drying: The grid is allowed to air-dry completely.

-

Imaging: The grid is loaded into a transmission electron microscope. Images are acquired at various magnifications.

-

Data Analysis: The diameters of a statistically significant number of individual iron oxide cores are measured from the captured images using image analysis software. The average core size and size distribution are then calculated.

Dynamic Light Scattering (DLS) for Hydrodynamic Diameter and Zeta Potential

Objective: To measure the hydrodynamic diameter (the effective size in solution, including the carbohydrate shell and any associated solvent layers) and the surface charge (zeta potential) of the nanoparticles.

Methodology:

-

Sample Preparation: this compound is diluted in an appropriate aqueous medium (e.g., deionized water, saline, or cell culture medium) to a suitable concentration for DLS analysis.

-

Hydrodynamic Diameter Measurement:

-

The sample is placed in a cuvette and inserted into the DLS instrument.

-

A laser beam is passed through the sample, and the scattered light intensity fluctuations are measured over time.

-

The instrument's software analyzes these fluctuations to calculate the diffusion coefficient of the nanoparticles, from which the hydrodynamic diameter is determined using the Stokes-Einstein equation.

-

-

Zeta Potential Measurement:

-

The diluted sample is placed in a specialized electrophoresis cell within the DLS instrument.

-

An electric field is applied across the sample, causing the charged nanoparticles to move.

-

The velocity of the nanoparticles is measured using laser Doppler velocimetry.

-

The electrophoretic mobility is then used to calculate the zeta potential.

-

Characterization of the Protein Corona using Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To identify and quantify the proteins that adsorb to the surface of this compound upon exposure to biological fluids, forming the "protein corona."

Methodology:

-

Incubation: this compound nanoparticles are incubated with a biological fluid (e.g., human plasma or serum) for a defined period.

-

Separation of Nanoparticle-Protein Complexes: The nanoparticle-protein complexes are separated from the unbound proteins in the fluid. This is typically achieved through centrifugation or size exclusion chromatography.

-

Protein Elution: The adsorbed proteins are eluted from the surface of the nanoparticles using a suitable buffer (e.g., containing a surfactant like SDS).

-

Protein Digestion: The eluted proteins are denatured, reduced, alkylated, and then digested into smaller peptides using a protease such as trypsin.

-

LC-MS Analysis: The resulting peptide mixture is separated by liquid chromatography and then analyzed by mass spectrometry. The mass spectrometer measures the mass-to-charge ratio of the peptides, and the fragmentation patterns are used to identify the amino acid sequences.

-

Data Analysis: The identified peptides are matched to their parent proteins using a protein database. The relative or absolute abundance of each protein in the corona can be determined through label-free or label-based quantification methods.

Biological Interactions and Signaling Pathways

The core-shell structure of this compound is a primary determinant of its interactions with biological systems, from the initial formation of a protein corona to its uptake by cells and subsequent intracellular signaling events.

The Protein Corona: A New Biological Identity

Upon entering the bloodstream, this compound nanoparticles are rapidly coated with a layer of proteins, forming what is known as the protein corona. This corona effectively becomes the new biological identity of the nanoparticle, mediating its interactions with cells. The composition of the protein corona is dynamic and depends on the physicochemical properties of the nanoparticle and the biological environment. For this compound, the negatively charged carboxymethyl-dextran shell influences the types of proteins that adsorb. Studies have shown that the formation of a protein corona can alter the zeta potential of this compound, making it less negative.

Cellular Uptake by the Reticuloendothelial System (RES)

This compound is primarily cleared from the circulation by the cells of the reticuloendothelial system (RES), particularly macrophages located in the liver, spleen, and bone marrow. The uptake mechanism is largely mediated by scavenger receptors on the surface of these macrophages.

Below is a diagram illustrating the general workflow for quantifying this compound uptake by macrophages.

Macrophage Polarization and Immunomodulatory Effects

Recent research has revealed that this compound can actively modulate the function of macrophages, promoting their polarization towards a pro-inflammatory M1 phenotype. This M1 polarization is characterized by the increased expression of pro-inflammatory cytokines and markers. This immunomodulatory effect has significant implications for the use of this compound in various disease contexts, including cancer immunotherapy.

The following diagram illustrates the key steps in assessing macrophage polarization after this compound treatment using flow cytometry.

This compound-Induced Signaling: The NF-κB Pathway

The uptake of this compound by macrophages via scavenger receptors can trigger intracellular signaling cascades that lead to their activation and polarization. One of the key pathways implicated in this process is the Nuclear Factor-kappa B (NF-κB) signaling pathway. Activation of NF-κB is a central event in the inflammatory response and is crucial for the expression of many pro-inflammatory genes.

The diagram below outlines the proposed signaling pathway for this compound-induced macrophage activation via the NF-κB pathway.

Conclusion

The core-shell structure of this compound is a masterfully engineered design that dictates its behavior from the moment of administration. The iron oxide core provides the diagnostic and therapeutic payload, while the carboxymethyl-dextran shell orchestrates its journey through the biological landscape. Understanding the intricate interplay between this structure and the biological environment is crucial for optimizing its current clinical applications and for designing the next generation of iron oxide-based nanomedicines. The detailed experimental protocols and the elucidation of the signaling pathways involved, as outlined in this guide, provide a foundational framework for researchers and drug development professionals to further explore and harness the potential of this compound and similar nanoparticles.

References

Surface Functionalization of Ferumoxytol for Targeted Imaging: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferumoxytol, an FDA-approved intravenous iron supplement, has garnered significant attention in the biomedical field as a versatile platform for targeted molecular imaging. Its superparamagnetic iron oxide core provides excellent contrast in magnetic resonance imaging (MRI), while its biocompatible carboxymethyl-dextran coating offers a unique opportunity for surface functionalization. This guide provides a comprehensive overview of the core principles, experimental methodologies, and quantitative characterization of functionalized this compound for targeted imaging applications. By attaching specific targeting moieties to its surface, this compound can be transformed from a passive contrast agent into a precision tool for visualizing and characterizing disease at the molecular level.

This compound consists of a superparamagnetic iron oxide core coated with a low molecular weight semi-synthetic carbohydrate. This carboxylated polymer coating is the key to its versatility, allowing for the covalent attachment of a wide range of targeting ligands. The typical hydrodynamic diameter of this compound is approximately 30 nm.

Core Concepts in this compound Functionalization

The primary strategy for functionalizing this compound revolves around the chemical modification of the carboxyl groups present on its dextran shell. This allows for the attachment of various molecules, including fluorescent dyes, radiometals, and, most importantly, targeting ligands such as antibodies and peptides.

Key Functionalization Chemistries

-

Carbodiimide Chemistry (EDC/NHS): This is the most common method for activating the carboxyl groups on the this compound surface. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) are used to form a stable amine-reactive NHS ester. This intermediate then readily reacts with primary amines on the targeting ligand to form a stable amide bond.

-

Chelateless Radiometal Labeling: Certain radiocations, such as 89Zr4+, 64Cu2+, and 111In3+, can be directly adsorbed onto the this compound surface through a heat-induced process without the need for a chelator.

-

Nanocomplex Formation: this compound can be non-covalently complexed with other molecules, such as heparin and protamine, to form nanocomplexes that can facilitate cellular uptake.

Targeting Moieties

The choice of targeting moiety is dictated by the biological target of interest. Common examples include:

-

Antibodies: Monoclonal antibodies that recognize specific cell surface receptors overexpressed in diseased tissues (e.g., cancer cells) can be conjugated to this compound for highly specific targeting.

-

Peptides: Smaller than antibodies, peptides can offer advantages in terms of tissue penetration and pharmacokinetics. Peptides that bind to specific receptors, such as integrins or somatostatin receptors, are frequently used.

-

Small Molecules: These can also be used as targeting ligands, offering potential advantages in synthesis and cost.

Quantitative Data Presentation

The physical and functional properties of this compound change upon surface modification. Quantitative characterization is crucial to ensure the quality and efficacy of the functionalized nanoparticles.

| Property | Unmodified this compound | Amine-Ferumoxytol | Cy5.5-Ferumoxytol | Feru-AFC (Peptide Conjugate) |

| Hydrodynamic Diameter (nm) | ~30 | Data not available | Data not available | 25.33 ± 1.70 |

| Zeta Potential (mV) | -24.4 ± 9.32 | Data not available | Data not available | Data not available |

| r1 Relaxivity (mM-1s-1) | 15 (at 1.5T) | Data not available | Data not available | Data not available |

| r2 Relaxivity (mM-1s-1) | 89 (at 1.5T) | Data not available | Data not available | Data not available |

| Targeting Efficiency | Not Applicable | Not Applicable | Not Applicable | Dependent on target expression |

Note: The table above summarizes available quantitative data. More comprehensive characterization data for various functionalized this compound constructs is needed in the literature.

Experimental Protocols

Detailed methodologies are essential for the successful and reproducible functionalization of this compound.

General Workflow for this compound Functionalization

The following diagram illustrates a typical workflow for the surface functionalization of this compound.

Biocatalytic and Nanozyme Activity of Ferumoxytol Nanoparticles: A Technical Guide

Introduction